1-(3-Chloropropyl)piperazine
Overview
Description
1-(3-Chloropropyl)piperazine is an organic compound with the molecular formula C₇H₁₅ClN₂ It is a derivative of piperazine, where a 3-chloropropyl group is attached to one of the nitrogen atoms in the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 1-bromo-3-chloropropane under basic conditions. The reaction typically proceeds as follows:
Reactants: Piperazine and 1-bromo-3-chloropropane.
Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to reflux, allowing the nucleophilic substitution reaction to occur, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropropyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products:
Nucleophilic Substitution: Various substituted piperazines.
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Scientific Research Applications
1-(3-Chloropropyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating the effects of piperazine derivatives on biological systems, including their interactions with neurotransmitter receptors.
Industrial Applications: It serves as a building block in the production of various chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing physiological processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine: A compound with a similar structure but with a phenyl group instead of a propyl group.
1-(3-Trifluoromethylphenyl)piperazine: Another derivative with a trifluoromethyl group attached to the phenyl ring.
Uniqueness: 1-(3-Chloropropyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its reactivity and interactions with biological targets differ from those of its analogs, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(3-chloropropyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClN2/c8-2-1-5-10-6-3-9-4-7-10/h9H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWGBXZUJJUARM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341988 | |
Record name | 1-(3-Chloropropyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120163-60-2 | |
Record name | 1-(3-Chloropropyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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